N-Hydroxymethyl myristamide
CAS No.: 101453-46-7
Cat. No.: VC20741181
Molecular Formula: C15H31NO2
Molecular Weight: 257.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101453-46-7 |
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Molecular Formula | C15H31NO2 |
Molecular Weight | 257.41 g/mol |
IUPAC Name | N-(hydroxymethyl)tetradecanamide |
Standard InChI | InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18) |
Standard InChI Key | DOYNOQOFAMHNEH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC(=O)NCO |
Canonical SMILES | CCCCCCCCCCCCCC(=O)NCO |
Chemical Identity and Basic Properties
N-Hydroxymethyl myristamide, also known by its IUPAC name N-(hydroxymethyl)tetradecanamide, is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds.
Chemical Identifiers
The compound's fundamental identifiers include:
Parameter | Value |
---|---|
CAS Number | 101453-46-7 |
Molecular Formula | C₁₅H₃₁NO₂ |
Molecular Weight | 257.41 g/mol |
IUPAC Name | N-(hydroxymethyl)tetradecanamide |
InChI | InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18) |
SMILES Notation | CCCCCCCCCCCCCC(=O)NCO |
PubChem Compound ID | 362878 |
The chemical structure of N-Hydroxymethyl myristamide features a long hydrocarbon chain of 14 carbon atoms (derived from myristic acid) connected to an amide group, which is further substituted with a hydroxymethyl group on the nitrogen atom.
Structural Characteristics
N-Hydroxymethyl myristamide contains several key structural elements:
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A long aliphatic chain (C₁₄H₂₉-) derived from myristic acid
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An amide functional group (-CONH-)
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A hydroxymethyl substituent (-CH₂OH) attached to the nitrogen atom of the amide group
This unique combination creates a molecule with both hydrophobic and hydrophilic regions, allowing it to participate in various chemical reactions and biochemical processes.
Synthesis Methods
The synthesis of N-Hydroxymethyl myristamide typically involves the reaction between myristamide (the amide of myristic acid) and formaldehyde under specific conditions.
General Synthetic Approach
While the search results don't provide a specific synthesis method for N-Hydroxymethyl myristamide, we can draw parallels from the related patent for N-hydroxymethyl acrylamide synthesis, which involves similar chemistry:
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The base amide (in this case, myristamide) is dissolved in water
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A basic catalyst (typically sodium hydroxide) is added
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Formaldehyde (usually as 37% aqueous solution) is added dropwise under controlled conditions
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The reaction proceeds at controlled temperature (typically 15-25°C)
The general reaction can be represented as:
R-CONH₂ + HCHO → R-CONH-CH₂OH
Where R represents the myristyl group (C₁₄H₂₉-).
Reaction Conditions
Based on similar N-hydroxymethylation reactions described in the patent literature, the following conditions are typically employed:
Parameter | Typical Condition |
---|---|
Temperature | 15-25°C for the main reaction |
pH | Basic conditions (pH 9.5-10) during reaction |
Catalyst | Sodium hydroxide solution |
Reagents | Formaldehyde (37% aqueous solution) |
Inhibitors | Polymerization inhibitors such as methoxyphenol may be used |
Reaction Time | Approximately 2 hours after formaldehyde addition |
Final pH Adjustment | Slightly acidic |
These conditions help minimize side reactions and maximize yield .
Chemical Reactivity and Properties
N-Hydroxymethyl myristamide possesses unique reactivity due to its functional groups, particularly the hydroxymethyl moiety attached to the amide nitrogen.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group in N-Hydroxymethyl myristamide is particularly reactive due to:
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The presence of both a hydroxyl group (-OH) and its connection to an amide nitrogen
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The ability to act as both a nucleophile (through the hydroxyl group) and an electrophile (through the methylene carbon when activated)
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Potential to form hydrogen bonds with other molecules
These properties enable N-Hydroxymethyl myristamide to participate in various reactions, including condensation, cross-linking, and substitution reactions .
Comparison with Related Compounds
N-Hydroxymethyl myristamide shares structural similarities with several related compounds, but with distinct differences:
Compound | Molecular Formula | Key Difference from N-Hydroxymethyl myristamide |
---|---|---|
N-Hydroxymethyl myristamide | C₁₅H₃₁NO₂ | Reference compound |
N-(2-hydroxypropyl)myristamide | C₁₇H₃₅NO₂ | Contains 2-hydroxypropyl instead of hydroxymethyl group |
N-Hydroxyethyl-N-methylmyristamide | C₁₇H₃₅NO₂ | Contains both hydroxyethyl and methyl groups on nitrogen |
N,N-Bis(2-hydroxyethyl)tetradecanamide | C₁₈H₃₇NO₃ | Contains two hydroxyethyl groups instead of one hydroxymethyl |
These structural differences result in varying physical properties, solubility profiles, and chemical behaviors .
Applications and Research Significance
N-Hydroxymethyl myristamide finds applications in various fields due to its unique structure and properties.
Research Applications
As a hydroxymethylated amide, N-Hydroxymethyl myristamide serves as:
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A model compound for studying N-hydroxymethylation reactions
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An intermediate in organic synthesis
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A precursor for more complex molecules with biological activity
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A tool for investigating structure-activity relationships in similar compounds
The hydroxymethyl group provides a reactive site for further modifications, making this compound valuable in chemical research.
Analytical Methods and Characterization
The identification and analysis of N-Hydroxymethyl myristamide can be performed using various analytical techniques.
Spectroscopic Methods
Common spectroscopic techniques used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Shows characteristic signals for the hydroxymethyl group (typically around 4.5-5.0 ppm), amide proton (around 7-8 ppm), and the aliphatic chain protons (0.8-2.2 ppm)
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¹³C NMR: Exhibits signals for the carbonyl carbon (around 170-175 ppm), hydroxymethyl carbon (around 60-70 ppm), and aliphatic chain carbons (10-40 ppm)
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Infrared (IR) Spectroscopy:
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Shows characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1690 cm⁻¹), and O-H stretching (3200-3600 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 257 (corresponding to the molecular weight)
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Fragmentation pattern showing characteristic losses of the hydroxymethyl group and sequential losses from the aliphatic chain
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Chromatographic Analysis
Chromatographic techniques commonly employed include:
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High-Performance Liquid Chromatography (HPLC):
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Typically performed using reverse-phase columns
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UV detection at wavelengths around 210-220 nm due to the amide chromophore
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Gas Chromatography-Mass Spectrometry (GC-MS):
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May require derivatization due to the polar hydroxyl group
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Useful for purity analysis and structural confirmation
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Structure-Activity Relationships
The structure of N-Hydroxymethyl myristamide influences its behavior in various biological and chemical systems.
Influence of the Hydrophobic Chain
The 14-carbon myristyl chain provides:
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Significant hydrophobic character, influencing solubility in different media
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Potential interaction with cell membranes and lipid bilayers
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Surface-active properties when combined with the hydrophilic hydroxymethyl group
This amphiphilic character may contribute to interactions with biological macromolecules such as proteins and membrane structures.
Role of the Hydroxymethyl Group
The hydroxymethyl substituent on the amide nitrogen:
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Increases water solubility compared to the unsubstituted myristamide
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Provides a reactive site for further chemical modifications
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Can participate in hydrogen bonding, influencing intermolecular interactions
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May interact with biological targets through hydrogen bonding and polar interactions
These properties make N-Hydroxymethyl myristamide useful in studying structure-activity relationships in drug discovery and biochemical research.
Current Research and Future Perspectives
Research on N-Hydroxymethyl myristamide and related compounds continues to evolve, with several emerging areas of interest.
Challenges and Opportunities
Challenges in working with N-Hydroxymethyl myristamide include:
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Limited availability of comprehensive research data specific to this compound
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Potential reactivity and stability issues during storage and handling
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Need for specialized analytical methods for accurate characterization
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